![molecular formula C10H9N5 B1294055 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1135324-00-3](/img/structure/B1294055.png)
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 1-(4-aminophenyl)-1H-pyrazole-3-carbonitrile
Uniqueness
5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Biological Activity
5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features both amino and nitrile functional groups, which contribute to its reactivity and biological activity. The general structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes and proteins associated with cancer cell proliferation and inflammatory responses. The compound's mechanism includes:
- Enzyme Inhibition : It binds to the active sites of specific enzymes, blocking their activity and thereby inhibiting pathways that lead to tumor growth or inflammation .
- Cytotoxic Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including cervical HeLa and prostate DU 205 cells .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of colon cancer cells (CaCO-2) effectively .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 0.64 | Cytotoxic |
DU 205 | 0.40 | Cytotoxic |
CaCO-2 | 0.50 | Antitumor |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects:
- Mechanistic Insights : The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .
Study on Anticancer Activity
A study published in Frontiers in Chemistry explored the synthesis of novel pyrazole derivatives, including this compound. These derivatives were tested for their ability to inhibit key signaling pathways in cancer cells. The results indicated a marked decrease in cell viability at low concentrations, suggesting their potential as therapeutic agents .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study reported that compounds similar to this compound exhibited significant inhibition of TNF-alpha production in macrophages, indicating their utility in treating inflammatory diseases .
Properties
IUPAC Name |
5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXUVSBXKHJNKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649579 |
Source
|
Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135324-00-3 |
Source
|
Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.